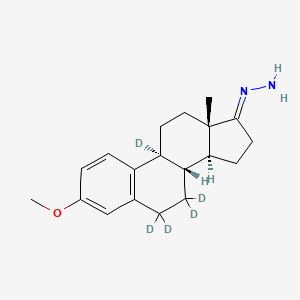

3-O-Methyl Estrone hydrazone-d5

Description

3-O-Methyl Estrone Hydrazone-d5 (chemical formula: C₁₉H₂₁D₅N₂O) is a deuterated derivative of estrone, a natural estrogen hormone. The compound features five deuterium atoms at unspecified positions, enhancing its utility as a stable isotope-labeled internal standard in analytical chemistry, particularly in mass spectrometry (MS) for quantifying estrogenic compounds in complex matrices . The hydrazone functional group (-NH-N=CH-) in its structure improves stability and reactivity, facilitating derivatization protocols to enhance detection sensitivity. This compound is synthesized via selective methylation at the 3-hydroxy position of estrone, followed by hydrazone formation, ensuring specificity for analytical workflows .

Properties

Molecular Formula |

C19H26N2O |

|---|---|

Molecular Weight |

303.5 g/mol |

IUPAC Name |

(E)-[(8R,9S,13S,14S)-6,6,7,7,9-pentadeuterio-3-methoxy-13-methyl-8,11,12,14,15,16-hexahydrocyclopenta[a]phenanthren-17-ylidene]hydrazine |

InChI |

InChI=1S/C19H26N2O/c1-19-10-9-15-14-6-4-13(22-2)11-12(14)3-5-16(15)17(19)7-8-18(19)21-20/h4,6,11,15-17H,3,5,7-10,20H2,1-2H3/b21-18+/t15-,16-,17+,19+/m1/s1/i3D2,5D2,15D |

InChI Key |

SOXXAISJFSZAOS-VYCBPXRYSA-N |

Isomeric SMILES |

[2H][C@]12CC[C@]\3([C@H]([C@@H]1C(C(C4=C2C=CC(=C4)OC)([2H])[2H])([2H])[2H])CC/C3=N\N)C |

Canonical SMILES |

CC12CCC3C(C1CCC2=NN)CCC4=C3C=CC(=C4)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-O-Methyl Estrone hydrazone-d5 involves the condensation of 3-O-Methyl Estrone with hydrazine in the presence of deuterium. The reaction typically occurs under reflux conditions in a suitable solvent such as methanol or ethanol. The reaction mixture is then purified using chromatographic techniques to obtain the desired product .

Chemical Reactions Analysis

3-O-Methyl Estrone hydrazone-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

Substitution: The hydrazone group can undergo substitution reactions with electrophiles, leading to the formation of substituted hydrazones

Scientific Research Applications

3-O-Methyl Estrone hydrazone-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for the quantification and identification of compounds.

Biology: Employed in metabolic studies to trace the metabolic pathways of estrone derivatives.

Medicine: Investigated for its potential therapeutic effects and as a biomarker in hormone-related studies.

Industry: Utilized in the development of pharmaceuticals and as a quality control standard in the production of hormone-related drugs .

Mechanism of Action

The mechanism of action of 3-O-Methyl Estrone hydrazone-d5 involves its interaction with estrogen receptors. The compound binds to estrogen receptors in target tissues, leading to the activation of estrogen-responsive genes. This interaction results in various physiological effects, including the regulation of reproductive functions and secondary sexual characteristics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 3-O-Methyl Estrone Hydrazone-d5 and related compounds:

Metabolic and Analytical Comparisons

- Deuterated vs. Non-Deuterated Analogs: The deuterium in 3-O-Methyl Estrone Hydrazone-d5 reduces metabolic interference in MS analysis, unlike non-deuterated estrone derivatives, which may undergo isotopic scrambling .

- Hydrazone Functionalization: Compared to estrone 3-sulfate (a transport substrate with a Ki of 145 µM for scymnol sulfate inhibition), the hydrazone group in 3-O-Methyl Estrone Hydrazone-d5 enhances chemical stability and derivatization efficiency, making it preferable for analytical workflows .

- Environmental Persistence : While estrone and 17β-estradiol are environmental pollutants with degradation rates of 28–58 µg/(L·min) in wastewater, 3-O-Methyl Estrone Hydrazone-d5 is synthetically stabilized for laboratory use, minimizing environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.